BTK-IN-3 Exhibits Reduced Biochemical Potency Relative to Parent Ibrutinib
BTK-IN-3 (dihydrodiol ibrutinib, CAS 1226872-27-0 without stereochemistry) is the racemic or non-stereochemically defined form of PCI-45227, the active dihydrodiol metabolite of ibrutinib. The stereochemically defined form (PCI-45227, CAS 1654820-87-7) demonstrates inhibitory activity against BTK that is approximately 15-fold lower than that of the parent drug ibrutinib . This reduced potency provides a useful benchmark for establishing dose-response relationships in cell-based assays where partial BTK inhibition may be desired.
| Evidence Dimension | Biochemical BTK inhibitory activity (relative potency) |
|---|---|
| Target Compound Data | Approximately 15-fold lower activity than ibrutinib (inferred from stereochemically defined analog PCI-45227) |
| Comparator Or Baseline | Ibrutinib (PCI-32765) exhibits IC50 of 0.5 nM against BTK |
| Quantified Difference | ~15-fold reduction in potency |
| Conditions | Biochemical kinase inhibition assay (exact IC50 values for BTK-IN-3 not publicly disclosed) |
Why This Matters
This potency differential informs experimental design when a less potent covalent BTK inhibitor is required for dose-ranging studies or for investigating concentration-dependent off-target effects.
